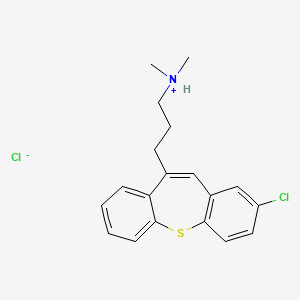
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is a chemical compound known for its significant pharmacological properties It is a member of the dibenzo(b,f)thiepin class of compounds, which are characterized by their tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorodiphenyl sulfide with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product, which is then cyclized using a suitable cyclizing agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which is associated with its neuroleptic effects . Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another member of the dibenzo(b,f)thiepin class, known for its antipsychotic properties.
Zotepine: A neuroleptic drug with a similar tricyclic structure.
Uniqueness
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylaminopropyl group, which imparts distinct pharmacological properties. Its ability to inhibit viral replication and its potential use in treating psychiatric disorders set it apart from other similar compounds.
Properties
CAS No. |
62675-00-7 |
|---|---|
Molecular Formula |
C19H21Cl2NS |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(3-chlorobenzo[b][1]benzothiepin-6-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H20ClNS.ClH/c1-21(2)11-5-6-14-12-15-13-16(20)9-10-18(15)22-19-8-4-3-7-17(14)19;/h3-4,7-10,12-13H,5-6,11H2,1-2H3;1H |
InChI Key |
STNHOXQJEGBBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


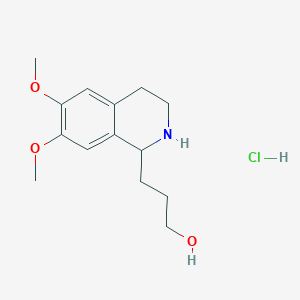
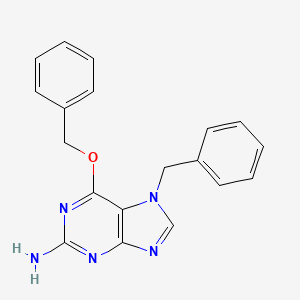

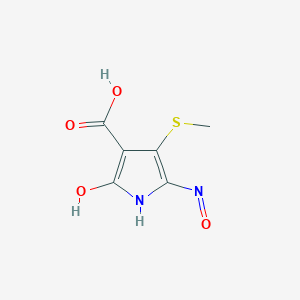
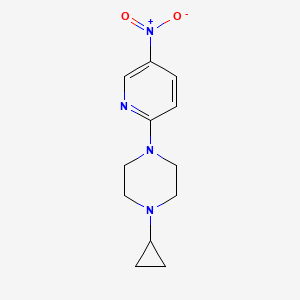
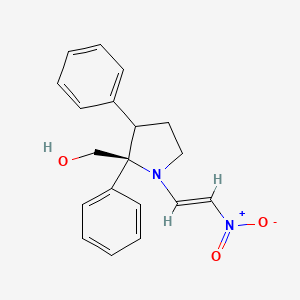

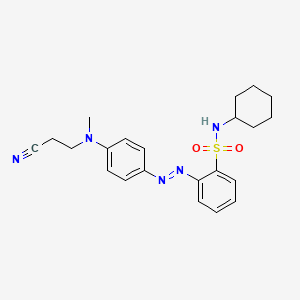
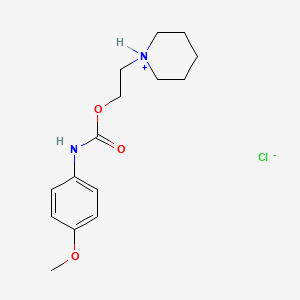

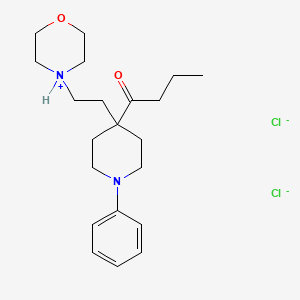


![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
